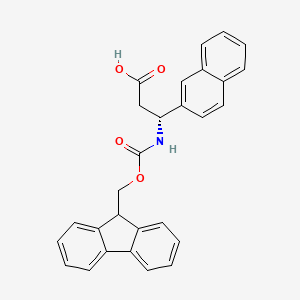

Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid

Descripción general

Descripción

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its aromatic side chain, which includes a naphthyl group, making it a valuable building block in peptide synthesis and various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .

Industrial Production Methods: Industrial production of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Free amino acids.

Aplicaciones Científicas De Investigación

Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of functional materials and bio-inspired nanomaterials.

Mecanismo De Acción

The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds. The naphthyl group enhances the compound’s hydrophobic interactions, facilitating the self-assembly of peptides and proteins .

Comparación Con Compuestos Similares

Fmoc-Phenylalanine: Contains a phenyl group instead of a naphthyl group.

Fmoc-Tyrosine: Contains a phenolic hydroxyl group.

Fmoc-Tryptophan: Contains an indole group.

Uniqueness: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its naphthyl group, which provides distinct aromatic and hydrophobic properties. This makes it particularly useful in applications requiring strong π-π interactions and hydrophobicity .

Actividad Biológica

Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid (Fmoc-NapAA) is a non-natural amino acid that has gained attention in various fields of biological research, particularly in peptide synthesis, drug development, and neuroscience. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C28H23NO4

- Molecular Weight : 437.5 g/mol

- CAS Number : 269078-81-1

- IUPAC Name : 3-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

- Purity : ≥95%

Applications in Research

Fmoc-NapAA is primarily utilized in the following areas:

- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptide structures with high purity .

- Drug Development : Its unique structural properties make it valuable for designing novel drug candidates that target specific biological pathways, particularly in oncology and neuropharmacology .

- Bioconjugation : The compound can be employed to create bioconjugates that link biomolecules to drugs or imaging agents, enhancing therapeutic efficacy and specificity .

- Neuroscience Research : Fmoc-NapAA plays a role in studying neuropeptides and their functions, contributing to the understanding of neurological disorders and potential treatments .

Biological Activity

The biological activity of Fmoc-NapAA has been investigated through various studies, highlighting its potential as an antiproliferative agent and its role in modulating receptor activities.

Antiproliferative Activity

Recent studies have demonstrated that compounds derived from Fmoc-NapAA exhibit significant antiproliferative activity against cancer cell lines. For instance:

- A peptidomimetic containing Fmoc-NapAA showed an IC50 value of 194 nM in HER2-overexpressing breast cancer cell lines (SKBR-3) and 18 nM in lung cancer cell lines .

- Another analog exhibited IC50 values ranging from nanomolar to micromolar concentrations against various breast cancer cell lines, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Fmoc-NapAA derivatives has been extensively studied to optimize their biological activity:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 18 | 194 | HER2+ Breast Cancer |

| Compound 5 | 396 | HER2+ Breast Cancer |

| Compound 5 (Capped) | >1000 | Various |

These findings suggest that the presence of specific functional groups and the stereochemistry of the amino acids significantly influence the biological activity of these compounds.

The mechanism by which Fmoc-NapAA derivatives exert their biological effects involves modulation of receptor dimerization and inhibition of signaling pathways associated with cancer proliferation:

- Studies have shown that certain compounds inhibit HER2:HER3 and EGFR:HER2 dimerization, leading to reduced signaling through these pathways . This suggests a dual inhibitory mechanism that could be exploited for therapeutic purposes.

Case Studies

-

Case Study on HER2+ Breast Cancer :

- Researchers synthesized a series of peptidomimetics based on Fmoc-NapAA and evaluated their antiproliferative effects on SKBR-3 cells.

- The most effective compound exhibited an IC50 value of 194 nM, demonstrating significant potential for targeted cancer therapy.

- Neuroscience Application :

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTTXWFWZKELH-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426598 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-48-3 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.